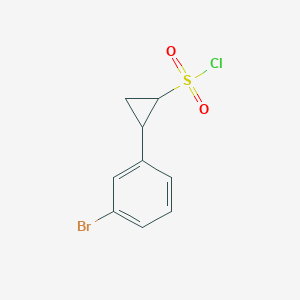![molecular formula C13H10ClNO3 B2640603 Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate CAS No. 866150-88-1](/img/structure/B2640603.png)
Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate” is a chemical compound with the molecular formula C13H10ClNO3 . It is used in various scientific research due to its unique properties.
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate” is defined by its molecular formula C13H10ClNO3 . The molecule includes a benzene ring attached to a carboxylate group and a pyridine ring through an oxygen atom .Physical And Chemical Properties Analysis
“Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate” is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding in Anticonvulsant Enaminones
A study by Kubicki, Bassyouni, and Codding (2000) examined the crystal structures of anticonvulsant enaminones, including compounds structurally related to Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate. The research highlighted the importance of hydrogen bonding and the conformation of cyclohexene rings in the molecular structure, which could influence the pharmacological properties of these compounds Kubicki, M., Bassyouni, H., & Codding, P. W. (2000). Journal of Molecular Structure.
Synthesis and Characterization of Zinpyr Family Fluorescent Sensors
Nolan et al. (2006) described the synthesis and characterization of Zinpyr family fluorescent sensors for Zn(II), showcasing the application of pyridinyl-amine-pyrrole group-containing compounds for biological imaging. This work demonstrates the potential utility of Methyl 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylate derivatives in the development of fluorescent probes for zinc ions in biological systems Nolan, E. M., Jaworski, J., Racine, M. E., Sheng, M., & Lippard, S. (2006). Inorganic Chemistry.
Synthesis of Pyridothienopyrimidines
Medvedeva et al. (2010) investigated the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates through the Thorpe-Ziegler reaction, revealing pathways to novel pyridothienopyrimidines. This study explores the chemical versatility of pyridinyl-containing molecules in synthesizing complex heterocyclic structures, potentially useful in medicinal chemistry Medvedeva, M. I., Tugusheva, N., Alekseeva, L., Chernyshev, V., Avramenko, G., & Granik, V. (2010). Russian Chemical Bulletin.
Anti-inflammatory Potential of Thienopyridine Derivatives
Moloney (2001) synthesized methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of research targeting novel anti-inflammatory agents. The study suggested the anti-inflammatory activity of structurally related molecules, pointing towards the therapeutic potential of compounds based on the thieno[2,3-b]pyridine scaffold Moloney, G. P. (2001). Molecules.
Eigenschaften
IUPAC Name |
methyl 3-(6-chloropyridin-2-yl)oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c1-17-13(16)9-4-2-5-10(8-9)18-12-7-3-6-11(14)15-12/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSHPYUBWZHZGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2640526.png)
![2-[2-({2-[(3-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2640528.png)

![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2640530.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640531.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2,6-difluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2640533.png)

![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2640536.png)

![4-ethoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2640541.png)
![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2640542.png)
![3-benzyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-3H,4H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2640543.png)